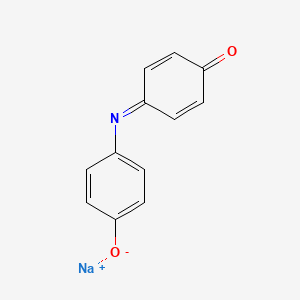

Indophenol sodium salt

Description

Early Development and Utility as Tillman's Reagent

The most prominent early application of an indophenol (B113434) compound, specifically 2,6-dichlorophenolindophenol sodium salt (DCPIP), was as "Tillman's Reagent". abcam.comgspchem.commpbio.com This method became a cornerstone for the quantitative determination of ascorbic acid (Vitamin C). abcam.comumlub.plscielo.br The Tillman's method, developed in the early 20th century, is based on a redox titration. umlub.plresearchgate.net In this process, the blue, oxidized form of DCPIP is reduced by the antioxidant properties of ascorbic acid to a colorless compound. gspchem.commpbio.comnih.gov

The titration is performed in an acidic medium, which serves the dual purpose of preventing the atmospheric oxidation of ascorbic acid and turning the blue dye to a pink color. umlub.plnih.gov The endpoint of the titration is reached when all the ascorbic acid in a sample has been oxidized, and the solution is marked by a persistent pink color from the excess, unreduced DCPIP. umlub.plwhy.gr The simplicity and accuracy of this method led to its widespread adoption, although modifications were sometimes necessary for highly colored plant tissues where the natural pigments could interfere with the endpoint visualization. umass.edu

| Feature | Description |

| Compound | 2,6-dichlorophenolthis compound (DCPIP) |

| Principle | Redox reaction where ascorbic acid reduces the colored (blue/pink) DCPIP to a colorless form. gspchem.comnih.gov |

| Medium | Acidic solution to protect ascorbic acid from oxidation. umlub.pl |

| Indicator | DCPIP itself acts as the indicator. umlub.pl |

| Endpoint | The first appearance of a stable pink color, indicating an excess of DCPIP. umlub.plwhy.gr |

Evolution of Indophenol Methodologies in Analytical Chemistry

The history of indophenol in analytical chemistry is also deeply rooted in the Berthelot reaction , first reported by Marcellin Pierre Eugène Berthelot in 1859. nih.govrsc.org This reaction produces a characteristic blue or green indophenol dye when a sample containing ammonia (B1221849) is treated with a phenolic compound and an oxidizing agent like sodium hypochlorite (B82951) under alkaline conditions. researchgate.netwikipedia.orgscielo.br

The core mechanism involves three primary steps:

The reaction of ammonia with hypochlorite to form monochloramine. researchgate.netresearchgate.net

The reaction of monochloramine with a phenol (B47542) to form a quinone chloramine (B81541). mdpi.com

The coupling of the quinone chloramine with a second phenol molecule to create the indophenol dye. researchgate.net

This foundational method has undergone significant evolution to enhance its sensitivity, safety, and applicability. A major modification was the substitution of the volatile and corrosive phenol with sodium salicylate (B1505791), leading to the "salicylate method". mdpi.comscribd.com This adaptation proved to be more specific for ammonia and was suitable for analysis in various water types, including seawater. scribd.com Further refinements included the use of catalysts, such as sodium nitroprusside, to accelerate the reaction kinetics and color development. rsc.org These advancements have made the indophenol method a standard technique for quantifying ammonia in diverse environmental and biological samples, including water, soil, and blood. mdpi.comnih.gov

| Method | Phenolic Reagent | Catalyst (Example) | Key Characteristics |

| Classical Berthelot | Phenol | None originally, later catalysts used | Effective but uses corrosive phenol; forms a blue-colored dye. wikipedia.orgmdpi.com |

| Salicylate Method | Sodium Salicylate | Sodium Nitroprusside | Safer alternative to phenol; forms a blue-colored dye; adaptable for seawater analysis. mdpi.comscribd.com |

Key Discoveries Shaping its Academic Application

Beyond its routine use in vitamin C and ammonia analysis, key research findings have broadened the academic and research applications of this compound.

One of the most significant applications is its use as a Hill reagent in the study of photosynthesis. mpbio.comwhy.gr In this context, DCPIP acts as an artificial electron acceptor, intercepting electrons from the photosynthetic electron transport chain. why.grmpbio.com As DCPIP is reduced by the light-dependent reactions, it changes from blue to colorless, allowing researchers to quantify the rate of photosynthesis spectrophotometrically. why.grfishersci.ie

The Berthelot reaction has also been adapted for modern analytical platforms. Researchers have developed methods that couple the indophenol reaction with liquid chromatography-mass spectrometry (LC-MS). nih.gov This powerful combination allows for the highly sensitive and quantitative measurement of ammonia and its stable isotopologues (e.g., ¹⁵NH₃), which is crucial for metabolic tracing studies that were previously difficult to perform. nih.gov

Furthermore, kinetic studies of DCPIP itself have yielded novel applications. Research into the decomposition rate of DCPIP in strongly acidic solutions (pH below 2) revealed a direct correlation between the decomposition rate and the pH of the medium. psu.edu This discovery established a kinetic method for the accurate determination of pH in highly acidic environments where traditional glass electrodes are prone to error. psu.edu

| Year (of Report/Discovery) | Discovery/Application | Field | Significance |

| 1859 | Berthelot Reaction | Analytical Chemistry | Foundational discovery for colorimetric determination of ammonia. nih.govrsc.org |

| 1930s | Tillman's Method for Vitamin C | Analytical Chemistry, Nutrition | Established DCPIP as a primary reagent for ascorbic acid quantification. umass.edu |

| Post-1930s | DCPIP as a Hill Reagent | Plant Biology, Biochemistry | Enabled the quantitative study of the light-dependent reactions of photosynthesis. mpbio.comwhy.gr |

| 1970s | Salicylate Modification | Analytical Chemistry | Provided a safer, more robust method for ammonia determination in environmental samples. scribd.com |

| 2017 | LC-MS Berthelot Assay | Metabolomics, Biochemistry | Allowed for highly sensitive detection and isotopic tracing of ammonia in complex biological samples. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5418-32-6 |

|---|---|

Molecular Formula |

C12H9NNaO2 |

Molecular Weight |

222.19 g/mol |

IUPAC Name |

sodium;4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate |

InChI |

InChI=1S/C12H9NO2.Na/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10;/h1-8,14H; |

InChI Key |

WTZCXYVEZGIBMV-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)[O-].[Na+] |

Canonical SMILES |

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O.[Na] |

Other CAS No. |

5418-32-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Chemical Properties of Indophenol Sodium Salt

Structure and Nomenclature

The systematic IUPAC name for 2,6-dichlorophenolthis compound is sodium 4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate. nih.gov It is also known by several synonyms, including Tillman's reagent. gspchem.comabcam.com The molecular formula for the anhydrous form is C₁₂H₆Cl₂NNaO₂, and it is also available as a dihydrate (C₁₂H₆Cl₂NNaO₂·2H₂O). chem-lab.be

Physical and Chemical Characteristics

This compound is a dark green to dark blue-purple crystalline powder. srlchem.com It is soluble in water and freely soluble in alcohol. adipogen.comasisscientific.com.au The aqueous solution exhibits a deep blue color, which turns red in acidic conditions. asisscientific.com.ausigmaaldrich.com A key chemical characteristic is its function as a redox dye; it is blue in its oxidized state and becomes colorless upon reduction. gspchem.comglentham.com This color change is reversible. gspchem.com

Physical and Chemical Properties of 2,6-Dichlorophenolthis compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (anhydrous) | C₁₂H₆Cl₂NNaO₂ | mpbio.com |

| Molecular Weight (anhydrous) | 290.08 g/mol | abcam.com |

| Appearance | Dark green to black powder | srlchem.com |

| Solubility | Soluble in water (10mg/ml), freely soluble in alcohol | adipogen.comasisscientific.com.au |

| Oxidized Form Color | Blue | gspchem.com |

| Reduced Form Color | Colorless | gspchem.com |

| CAS Number (anhydrous) | 620-45-1 | lobachemie.com |

Synthetic Pathways and Chemical Derivatization for Research Applications

Established Synthetic Routes to Indophenol (B113434) Sodium Salt

Several methods have been established for the synthesis of indophenol and its sodium salt. These routes are foundational in both laboratory-scale preparations and industrial production.

Ferricyanide Oxidation of Aminophenols with Phenol (B47542) Coupling

A primary method for synthesizing indophenol involves the oxidative coupling of a p-aminophenol with a phenol in the presence of an oxidizing agent like potassium ferricyanide. rsc.orgsciencemadness.org The reaction proceeds through the oxidation of the p-aminophenol to a quinoneimine intermediate. This intermediate then undergoes electrophilic substitution with a phenol to form the indophenol structure. The reaction rate is influenced by the pH of the solution, with different rate-controlling steps dominating at various pH ranges. rsc.org For instance, at a pH below 8, the coupling of the protonated monoimine and neutral p-aminophenol is the rate-controlling step. rsc.org This method is versatile and can be adapted for the synthesis of various indophenol derivatives by using substituted phenols and aminophenols. sciencemadness.orgrsc.org

Reaction of Phenol with Quinone-N-Chloroimine in Basic Media (Gibbs Procedure)

The Gibbs reaction is a well-known colorimetric assay for phenols that utilizes an N-chlorobenzoquinone imine in a basic aqueous medium to produce an indophenol dye. nih.govacs.org The mechanism of this reaction is complex and can proceed through several distinct pathways. A key step involves a single electron transfer (SET) from the phenolate (B1203915) anion to the N-chloroimine, generating an N-chloroimine radical anion. nih.govacs.org

For more reactive phenols, a rapid combination of the radical pair within the solvent cage occurs, leading to a second-order reaction rate that is independent of pH. nih.govacs.org In the case of less reactive phenols, the N-chloroimine radical anion can escape the solvent cage and initiate a chain reaction. nih.govacs.org In this chain propagation, the chlorine on the N-chloroimine radical anion is substituted by the phenolate anion in a bimolecular, rate-determining step. nih.govacs.org A third potential pathway involves the N-haloimine radical anion eliminating a halide and abstracting a hydrogen atom to form a benzoquinone imine, which then reacts with another phenol molecule to form the indophenol. acs.org The pH of the solution significantly affects the rate of indophenol formation in the Gibbs reaction. google.com

Industrial Production Methodologies for High-Purity Synthesis

The industrial-scale production of indophenol sodium salt, particularly derivatives like 2,6-dichloroindophenol (B1210591) sodium salt, necessitates the use of high-purity starting materials and strict quality control to ensure the final product's consistency and purity. The synthesis generally follows the fundamental principles of the laboratory methods but is optimized for large-scale production. For instance, the purification of 2,6-dichlorothis compound can be achieved by dissolving the crude product in a dilute phosphate (B84403) buffer, extracting it into diethyl ether, and then washing and extracting it with an aqueous sodium bicarbonate solution. The sodium salt is then precipitated by the addition of sodium chloride, filtered, washed, and dried. chemicalbook.com

Strategies for Chemical Modification and Analog Derivatization

The chemical modification of the indophenol structure is a key strategy for developing new analytical reagents and research tools. These modifications can alter the compound's redox properties, solubility, and spectral characteristics.

One common approach is the introduction of substituents onto the phenolic or aniline (B41778) rings. For example, the synthesis of 2,6-dichlorothis compound involves the use of 2,6-dichlorophenol (B41786), which results in a redox dye with specific properties. The derivatization of phenols with reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form silyl (B83357) ethers is another strategy, although this is more for analytical detection rather than creating new indophenol-type dyes. researchgate.net

Furthermore, derivatization can be used to improve the analytical detection of compounds. For instance, dansyl chloride has been employed as a derivatizing agent for bisphenol A and its analogs to enhance their detection by mass spectrometry. nih.gov While not directly modifying an existing indophenol, this highlights the principle of chemical derivatization to improve analytical methodologies.

Stability Considerations of this compound in Solution for Methodological Robustness

The stability of this compound in solution is a critical factor for the robustness and accuracy of analytical methods that rely on it. Several factors can influence its stability, including the solvent, pH, temperature, and exposure to light and air.

Indophenol solutions are known to be sensitive to light and oxygen, and it is often recommended to prepare them fresh before use and store them in cool, dark conditions. ontosight.ai The stability is also pH-dependent. For example, the aqueous solution of 2,6-dichlorothis compound is deep blue but turns red in acidic conditions. southernbiological.com This compound is generally stable under normal storage conditions but is incompatible with strong oxidizing and reducing agents. chemicalbook.com

For analytical applications like the indophenol blue method for ammonia (B1221849) quantification, the reaction conditions, including reagent concentrations, the order of reagent addition, pH, and temperature, all impact the stability and color development of the resulting indophenol. xmu.edu.cn Inconsistent results can occur if these factors are not carefully controlled. xmu.edu.cn For example, the time required for full color development in the indophenol reaction is temperature-dependent, with longer times needed at lower temperatures. nih.gov The presence of interfering ions can also affect the stability and accuracy of the measurement, sometimes necessitating the use of sequestering agents like sodium citrate (B86180). acs.org

| Factor | Effect on this compound Stability | Reference |

| Light and Oxygen | Can cause degradation; fresh preparation and dark storage recommended. | ontosight.ai |

| pH | Affects color and stability; 2,6-dichlorothis compound is blue in alkaline and red in acidic solutions. | southernbiological.comsigmaaldrich.com |

| Temperature | Influences the rate of color development in analytical reactions. | nih.gov |

| Reagent Concentration & Order of Addition | Critical for reproducible results in analytical methods. | xmu.edu.cn |

| Interfering Ions | Can affect accuracy; may require the use of masking agents. | acs.org |

Redox Chemistry, Reaction Kinetics, and Mechanistic Elucidation

Fundamental Principles of Indophenol (B113434) Sodium Salt as a Redox Indicator

Indophenol sodium salt, specifically the 2,6-dichlorophenol (B41786) indophenol (DCPIP) derivative, is a quinone-imine dye widely recognized for its function as a redox indicator. eduprojecttopics.com Its utility stems from a distinct color change associated with its oxidation state. gspchem.commpbio.com

The functionality of this compound as a redox indicator is based on a reversible electron transfer reaction. smolecule.com In its oxidized state, the compound possesses a conjugated system characteristic of quinone-imines, which absorbs light in the visible spectrum, resulting in a deep blue color in solution. gspchem.com When it accepts electrons from a reducing agent, such as ascorbic acid, the quinone structure is reduced to a colorless leuco-compound, specifically a dihydroxy compound. gspchem.commpbio.comsmolecule.com This transition from blue to colorless provides a clear visual endpoint for titrations and other assays. mpbio.com

The fundamental reduction reaction can be represented as: DCPIP (blue) + 2e⁻ + 2H⁺ ⇌ DCPIP-H₂ (colorless)

This ability to act as an electron acceptor makes it a valuable tool for monitoring reactions, such as the light reactions in photosynthesis, where it can intercept electrons from the electron transport chain. gspchem.commpbio.com

The redox potential of this compound is significantly dependent on the pH of the solution. The standard redox potential (E₀) for 2,6-dichlorophenol-indophenol is +0.67 V at a pH of 0 and a temperature of 20°C. carlroth.com However, as the half-reaction involves protons, the potential changes with pH according to the Nernst equation. wikipedia.org This pH dependency is a critical factor in its application, as the oxidizing power of the dye and the rate of its reactions are influenced by hydrogen ion concentration. cdnsciencepub.com

Furthermore, the structure of the indophenol molecule itself is affected by pH. In acidic conditions (below pH ~5.7), the blue form of the indicator can become protonated, leading to a change in its chromophoric character and a shift in color to red. cdnsciencepub.com Kinetic studies often require the use of buffers to maintain a constant pH, ensuring the stability of the reactant and the reproducibility of the reaction rate. cdnsciencepub.com The reactivity of the compound is also influenced by the ionic strength of the medium. cdnsciencepub.com

Kinetic Studies of this compound Reactions

Kinetic investigations into the reactions of this compound with various reducing agents provide insight into the mechanisms of electron transfer. These studies typically monitor the disappearance of the blue color spectrophotometrically. eduprojecttopics.com

This compound reacts with a wide array of substrates, making it a versatile reagent in biochemical and analytical chemistry. It is famously used for the quantification of ascorbic acid (Vitamin C). mpbio.comalphajoylabsupplies.com Beyond this, it is employed in assays to determine the activity of various enzymes. For instance, it can act as an artificial electron acceptor to measure the activity of enzymes like glucose oxidase and mitochondrial succinate (B1194679) CoQ oxidoreductase. Kinetic studies have also been performed on its reactions with thiols, such as cysteine and 1-propanethiol, providing detailed mechanistic information. cdnsciencepub.comresearchgate.net

Detailed kinetic studies have been conducted on the redox reactions of 2,6-dichlorophenol indophenol (DCPIP) with several inorganic reducing agents in an aqueous medium. eduprojecttopics.comabu.edu.ng The reactions with metabisulphite ions (S₂O₅²⁻), sulphite ions (SO₃²⁻), hydrazine (B178648) (N₂H₄), and hydrogen peroxide (H₂O₂) were studied under pseudo-first-order conditions. eduprojecttopics.comabu.edu.ng

The reactions were found to follow specific rate laws: eduprojecttopics.comabu.edu.ng

DCPIP and Metabisulphite (S₂O₅²⁻): The reaction is first order with respect to both DCPIP and metabisulphite. The rate equation is: Rate = k₂[DCPIP][S₂O₅²⁻], where k₂ = 16.24 ± 0.03 dm³ mol⁻¹ s⁻¹

DCPIP and Sulphite (SO₃²⁻): The reaction is first order in DCPIP but zero order with respect to the sulphite ion. The rate equation is: Rate = k₁[DCPIP], where k₁ = 1.79 ± 0.02 s⁻¹

DCPIP and Hydrazine (N₂H₄): The reaction is first order with respect to both DCPIP and hydrazine. The rate equation is: Rate = k₂[DCPIP][N₂H₄], where k₂ = 0.13 ± 0.02 dm³ mol⁻¹ s⁻¹

DCPIP and Hydrogen Peroxide (H₂O₂): The reaction is first order with respect to both DCPIP and hydrogen peroxide. The rate equation is: Rate = k₂[DCPIP][H₂O₂], where k₂ = 3.01 ± 0.02 dm³ mol⁻¹ s⁻¹

These studies proposed an outer-sphere mechanism for the reactions with metabisulphite, sulphite, and hydrogen peroxide, while an inner-sphere mechanism was suggested for the reaction with hydrazine. eduprojecttopics.comabu.edu.ng No evidence of a stable intermediate complex was found in these reactions. eduprojecttopics.com

The stoichiometry and order of reaction are fundamental parameters determined during kinetic analysis. For the reactions of DCPIP with the substrates mentioned above, these have been experimentally established. eduprojecttopics.comabu.edu.ng In the kinetic study of DCPIP with 1-propanethiol, the reactants were found to interact in a 2:1 molar ratio of indophenol to thiol, forming a disulfide and the reduced dihydroindophenol. cdnsciencepub.com The reaction was determined to be second order in indophenol and first order in thiol. cdnsciencepub.com

A comprehensive study on the reactions with oxyanions, hydrazine, and hydrogen peroxide yielded the following results: eduprojecttopics.comabu.edu.ng

Mechanistic Investigations of Electron Transfer Pathways

The study of electron transfer processes is fundamental to understanding the redox chemistry of this compound and its derivatives. The mechanism by which an electron moves from a reductant to an oxidant can significantly influence reaction rates and product formation. These pathways are broadly categorized into inner-sphere and outer-sphere mechanisms, each with distinct characteristics. Furthermore, the formation of indophenol dyes is often facilitated by catalysts that influence the reaction pathway and involve the formation of specific intermediates.

Catalytic Effects and Intermediates in Indophenol Formation Reactions

The formation of indophenol dyes, notably in the Berthelot reaction used for ammonia (B1221849) quantification, is a classic example of a catalyzed reaction involving distinct intermediates. mdpi.comscielo.br This reaction involves the oxidative coupling of a phenol (B47542) with an amine in an alkaline medium, a process that is often slow and requires a catalyst to proceed efficiently. mdpi.com

The most common catalysts are nitroprusside compounds, such as sodium nitroprusside or sodium nitroferricyanide. mdpi.comrsc.org These catalysts accelerate the reaction between the intermediate species, enhancing the sensitivity and accuracy of the indophenol formation. rsc.org The reaction mechanism proceeds through several key steps:

Formation of a Chloramine (B81541) Intermediate : In the presence of an oxidizing agent like hypochlorite (B82951) in an alkaline solution, ammonia is first converted to monochloramine (NH₂Cl). mdpi.comrsc.org This is an essential initial step for the subsequent color-forming reaction. rsc.org

Formation of a Quinone-chloramine Intermediate : The monochloramine then reacts with a phenol (or a substituted phenol like salicylate) to produce a quinone-chloramine intermediate. mdpi.com The catalyst, typically sodium nitroprusside, facilitates this step. mdpi.com In some variations of the method, a cyanoferrate catalyst is used to facilitate the reaction between the monochloramine and a substituted phenol to form an intermediate monoimine compound. researchgate.net

Formation of the Indophenol Dye : The quinone-chloramine intermediate subsequently couples with another molecule of the phenol to form the final indophenol dye. mdpi.comresearchgate.net This final product exhibits a characteristic blue or green color in alkaline solutions, which allows for its spectrophotometric quantification. mdpi.comscielo.br

The catalytic cycle enhances the rate of the coupling reactions, allowing for the sensitive detection of low concentrations of ammonia. scielo.br The choice of buffer can also influence the kinetics of the indophenol blue reaction, with phosphate (B84403) buffer at pH 7 showing higher sensitivity compared to acetate (B1210297) or Tris buffers. researchgate.net Theoretical studies on the reduction of indophenol by sodium borohydride (B1222165) have also elucidated the reaction pathway, identifying an initial nucleophilic attack of the borohydride ion on the carbonyl group as the rate-determining step, followed by proton abstraction and hydrolysis to complete the reduction. scispace.com

Table 2: Key Intermediates and Catalysts in the Berthelot (Indophenol) Reaction

| Role | Chemical Species | Description |

|---|---|---|

| Reactant | Ammonia (NH₃) / Phenol | The primary molecules that couple to form the indophenol dye. mdpi.comscielo.br |

| Oxidizing Agent | Hypochlorite (OCl⁻) | Oxidizes ammonia to form the initial reactive intermediate. mdpi.comrsc.org |

| Intermediate | Monochloramine (NH₂Cl) | Formed from the reaction of ammonia and hypochlorite. mdpi.comrsc.org |

| Intermediate | Quinone-chloramine / Monoimine | Formed from the reaction of monochloramine and phenol, facilitated by the catalyst. mdpi.comresearchgate.net |

| Catalyst | Sodium Nitroprusside / Cyanoferrate | Accelerates the coupling reaction to form the final dye. mdpi.comrsc.orgresearchgate.net |

| Final Product | Indophenol Dye | The colored compound formed, which is quantitatively measured. mdpi.com |

Spectroscopic Characterization and Photophysical Properties in Analytical Research

UV-Visible Spectrophotometry as an Analytical Tool

UV-Visible spectrophotometry is a primary technique for studying and quantifying indophenol (B113434) sodium salt. The compound's interaction with ultraviolet and visible light provides a wealth of information about its concentration and chemical environment.

Indophenol sodium salt's absorption of light is highly dependent on the solvent and the pH of the medium. In its oxidized form, it typically exhibits a strong absorption in the visible region, giving it a distinct blue color. The wavelength of maximum absorption (λmax) can shift based on the surrounding chemical environment.

For instance, in a 0.1 M phosphate (B84403) buffer at pH 8.3, the absorption maxima are observed in the range of 600-605 nm. sigmaaldrich.com Other studies have reported absorbance peaks at 596 nm and 605 nm. The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, has been reported to be between 18.0 and 19.7 mM⁻¹cm⁻¹ in a phosphate buffer at pH 8.3. sigmaaldrich.com In another study involving the extraction of an indophenol-tetradodecylammonium complex into chloroform, a molar absorptivity of 2.5 x 10⁴ L·mol⁻¹·cm⁻¹ was observed at a maximum absorption of 653 nm. nih.gov The molar absorptivity of indophenol blue is approximately 20,000 L·mol⁻¹·cm⁻¹. researchgate.net

The color of this compound is also pH-dependent, appearing red in acidic conditions and blue in alkaline environments. sigmaaldrich.com When reduced, for example by ascorbic acid, it becomes colorless. sigmaaldrich.comchemspeceurope.com

Table 1: Absorption Maxima and Molar Absorptivity of this compound

| Medium | pH | λmax (nm) | Molar Absorptivity (ε) |

| 0.1 M Phosphate Buffer | 8.3 | 600-605 sigmaaldrich.com | 18.0-19.7 mM⁻¹cm⁻¹ sigmaaldrich.com |

| - | - | 596, 605 | - |

| Chloroform (Indophenol-TDA+ complex) | - | 653 nih.gov | 2.5 x 10⁴ L·mol⁻¹·cm⁻¹ nih.gov |

| Aqueous Solution | - | - | ~20,000 L·mol⁻¹·cm⁻¹ researchgate.net |

| Polyelectrolyte Complex Membrane | 3 | 545 orientjchem.org | - |

This table is interactive. Click on the headers to sort the data.

The linear relationship between the absorbance of this compound and its concentration, as described by the Beer-Lambert law, allows for the development of calibration curves for quantitative analysis. ryzechemie.com These curves are essential for determining the concentration of an unknown sample by measuring its absorbance.

Researchers have successfully constructed calibration curves for 2,6-dichloro phenol (B47542) this compound (DCPIP) over various concentration ranges. For example, one study established a calibration curve for DCPIP in the range of 2-12 ppm, determining the maximum wavelength to be 620 nm. researchgate.net Another study demonstrated a highly linear calibration curve up to 100 μM. xmu.edu.cn The development of such curves is a standard and crucial step in methods like the determination of vitamin C, where the decolorization of the dye is proportional to the vitamin concentration. orientjchem.orgscielo.br The accuracy of these quantitative analyses relies on the careful preparation of standards and the precise measurement of their absorbance. ryzechemie.com

Infrared and Raman Spectroscopic Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. nih.govnih.gov In the case of this compound, these methods provide insight into its molecular structure.

FT-IR studies are instrumental in identifying various functional groups within the molecule. researchgate.netresearchgate.net The spectra reveal characteristic vibrational modes, including C-H stretching and bending, as well as vibrations of the benzene (B151609) rings. researchgate.net Computational studies, often using Density Functional Theory (DFT), complement experimental FT-IR and FT-Raman spectra, aiding in the precise assignment of vibrational wavenumbers. researchgate.netresearchgate.net While specific peak assignments for this compound are detailed in specialized spectroscopic studies, the techniques of IR and Raman spectroscopy are fundamental in confirming the quinone imine structure and identifying the various bonds within the molecule. nih.gov

Photophysical Studies and Their Implications for Dye-Based Systems

The photophysical properties of this compound, which encompass processes like light absorption, fluorescence, and phosphorescence, are crucial for its applications in dye-based systems. While detailed studies focusing solely on the photophysical properties of this compound are not extensively available in the provided search results, its behavior as a redox dye provides some insights.

The transition between its colored (oxidized) and colorless (reduced) states is a key photophysical phenomenon exploited in various analytical methods. chemspeceurope.com This change in color is a direct consequence of a change in the electronic structure of the molecule upon reduction, which alters its ability to absorb light in the visible region. Theoretical studies using Frontier Molecular Orbital (FMO) analysis can provide insights into the kinetic stabilization and reactivity of the molecule, which are related to its photophysical behavior. researchgate.netresearchgate.net The study of how different solvents affect the reactive descriptors and molecular reactivity of DCIP also contributes to understanding its photophysical properties. researchgate.netresearchgate.net The relationship between color and the chemical environment is a fundamental aspect of psychophysical studies on color perception in chemical systems. nih.gov

Quantification of Nitrogenous Species

The accurate measurement of nitrogen-containing compounds is crucial for environmental monitoring, water quality assessment, and various industrial processes. Indophenol-based methods have become a cornerstone for the determination of ammonia (B1221849) and ammonium (B1175870).

Indophenol Blue Method for Ammonia and Ammonium Determination (Berthelot Reaction)

The most prominent application of indophenol chemistry is the determination of ammonia and ammonium ions in aqueous samples through the Berthelot reaction, first reported in 1859. onlinemathlearning.com This spectrophotometric method, also known as the phenate method, is widely used for its sensitivity and reliability in analyzing natural waters, including seawater and estuarine samples. helcom.firesearchgate.netumces.edu The reaction results in the formation of a stable blue-colored indophenol dye, the absorbance of which is directly proportional to the ammonia concentration. umces.edupubcompare.ai

The Berthelot reaction is a complex, multi-step process. ijcmas.com The fundamental mechanism involves two key stages:

Formation of Monochloramine : In a moderately alkaline solution (pH 8 to 11.5), ammonia reacts with a hypochlorite (B82951) source (such as sodium hypochlorite) to form monochloramine (NH₂Cl). pubcompare.aiijcmas.com

Formation of Indophenol : The monochloramine then reacts with a phenolic compound, typically phenol or a derivative, in the presence of a catalyst. This reaction proceeds through the formation of an intermediate, quinone chloramine (B81541). pubcompare.aiijcmas.com This intermediate subsequently reacts with another phenol molecule to form the indophenol dye. pubcompare.ai The dye exhibits a distinct blue color in the alkaline solution, which is quantified spectrophotometrically at a wavelength of approximately 630-655 nm. pubcompare.ai

A catalyst is essential to achieve reasonable sensitivity and reaction speed. ijcmas.com While various transition metal ions can be used, sodium nitroprusside (sodium nitroferricyanide) is widely employed as it yields the highest sensitivity. pubcompare.aiijcmas.com

A significant enhancement to the original Berthelot reaction is the substitution of the toxic and odorous phenol with sodium salicylate (B1505791). pubcompare.aislideshare.net This modification, known as the salicylate method, offers several advantages, including improved safety, higher sensitivity, and increased stability of the reagents. slideshare.net

In the salicylate method, the monochloramine formed from the initial reaction of ammonia and hypochlorite reacts with salicylate to produce 5-aminosalicylate. pubcompare.ai This product is then oxidized and undergoes further reaction with salicylate, ultimately forming a colored compound. pubcompare.ai The color of the resulting solution can range from yellow to green to blue, depending on the concentration of ammonia. pubcompare.ai This method has been successfully applied to the analysis of ammonium in various sample types, including soil extracts and water. slideshare.netgspchem.com

The reaction conditions for the salicylate method have been optimized for various applications. For instance, in the analysis of soil extracts, citrate (B86180) and sodium potassium tartrate are often included as complexing agents to prevent the precipitation of metal ions like calcium and magnesium. gspchem.com

Table 1: Comparison of Phenol- and Salicylate-Based Indophenol Methods

| Feature | Phenol Method (Original Berthelot) | Salicylate Method (Modified) |

| Phenolic Reagent | Phenol | Sodium Salicylate |

| Toxicity | Higher (toxic, volatile) slideshare.net | Lower (safer alternative) slideshare.net |

| Final Color | Blue pubcompare.ai | Yellow, Green, or Blue pubcompare.ai |

| Key Advantages | Well-established standard method. | Increased safety, higher sensitivity, greater reagent stability. slideshare.net |

| Common Catalyst | Sodium Nitroprusside ijcmas.com | Sodium Nitroprusside gspchem.com |

The indophenol blue method is renowned for its high sensitivity, capable of detecting ammonia concentrations at the micromolar (µM) or sub-milligram per liter (mg/L) level. onlinemathlearning.com Studies have reported detection limits as low as 0.2 µM. helcom.fi The method demonstrates good accuracy and repeatability for low concentrations of ammonia (e.g., 0-0.6 mg/L NH₃-N). pubcompare.ai

Despite its strengths, the method is susceptible to interference from various substances.

Common Interferences and Mitigation Strategies:

Metal Ions: Divalent cations such as calcium and magnesium can precipitate as hydroxides in the highly alkaline conditions required for the reaction, causing turbidity and affecting absorbance readings. pubcompare.aiijcmas.com The addition of complexing agents like sodium citrate or EDTA is a common strategy to sequester these ions and prevent precipitation. onlinemathlearning.compubcompare.ai

Sulfide and Nitrite (B80452): Sulfide can interfere with the color development. gnest.org Nitrite can also cause interference, particularly if present in high concentrations. slideshare.net

Organic Amines: Labile organic nitrogen compounds may also react to some extent, leading to an overestimation of ammonia. ijcmas.com

Turbidity: Pre-existing turbidity in the sample can interfere with spectrophotometric measurements. Filtration of the sample prior to analysis is a standard mitigation technique. resource.org For automated systems, a dialyzer can be used to separate the ammonium from the sample matrix, thereby reducing interferences. rsc.org

Sample Contamination: Samples are easily contaminated by atmospheric ammonia, necessitating careful handling and analysis in a clean environment. gnest.org

Table 2: Performance Characteristics of the Indophenol Blue Method

| Parameter | Typical Value/Range | Reference(s) |

| Detection Limit | 0.2 µM | helcom.fi |

| Linearity Range | Up to 100 µM | helcom.fi |

| Wavelength of Max. Absorbance | 630 - 655 nm | pubcompare.ai |

| Reaction Time | 20 minutes to 2 hours | helcom.fipubcompare.ai |

| Reproducibility (RSD) | 0.64 - 1.71% | helcom.fi |

Detection and Quantification of Nitrite Levels in Environmental Samples

While the indophenol reaction is specific to ammonia, the analysis of nitrogen species in environmental samples often involves the determination of nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻) as well. It is important to note that this compound is not directly used for the quantification of nitrite. Instead, nitrite is typically measured using the Griess reaction. resource.org

The Griess test involves the diazotization of sulfanilic acid by nitrite in an acidic medium. The resulting diazonium salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a highly colored azo dye (reddish-purple), which is measured spectrophotometrically. resource.org This method is the standard for nitrite determination in water and wastewater analysis. resource.org

Nitrite can act as an interferent in the indophenol blue method for ammonia determination, although this is generally less significant than other potential interferences. slideshare.net In the broader context of nitrogen cycle analysis, where ammonia, nitrite, and nitrate are all quantified, separate analytical methods are employed for each species, with the indophenol method being specific for ammonia. helcom.fiumces.edu

Determination of Reducing Substances in Biological and Food Science Research

This compound, specifically 2,6-dichloroindophenol (B1210591) sodium salt (DCPIP), serves as a valuable redox indicator for the quantification of various reducing substances. gspchem.com In its oxidized form, DCPIP is a blue dye, which becomes colorless upon reduction. gspchem.com This distinct color change provides the basis for titrimetric and spectrophotometric assays.

The most well-known application in this area is the determination of ascorbic acid (Vitamin C). ijcmas.comtandfonline.comresearchgate.net The official method for analyzing Vitamin C in juices involves a titrimetric method using DCPIP. researchgate.net The ascorbic acid reduces the blue DCPIP solution, and the endpoint of the titration is indicated by the disappearance of the color. asta.edu.au

Reaction: Ascorbic Acid (reducing agent) + DCPIP (oxidized, blue) → Dehydroascorbic Acid + DCPIP (reduced, colorless) ijcmas.com

This method is widely used in the food industry for quality control of products like fruit juices and for nutritional labeling. researchgate.netfssai.gov.in However, the method is not entirely specific to ascorbic acid, as other reducing substances present in food samples, such as sulfites, iron(II), and certain sulfur-containing compounds, can also reduce DCPIP, leading to potential overestimation. researchgate.net To improve specificity, sample cleanup steps using techniques like solid-phase extraction may be employed to remove interfering compounds. researchgate.net

Beyond ascorbic acid, DCPIP has been used as a redox indicator in other research contexts:

Reducing Sugars: DCPIP can be used in the determination of reducing sugars. pubcompare.aiupm.edu.my

Antioxidant Capacity: The reduction of DCPIP can be used to assess the total reducing capacity of a sample, providing a measure of its antioxidant activity.

Enzyme Assays: It can act as an artificial electron acceptor in studies of enzyme kinetics, such as in monitoring the light reactions in photosynthesis or the activity of glucose oxidase. gspchem.com

Screening Microorganisms: DCPIP has been used to screen for hydrocarbon-degrading bacteria, where the color change from blue to colorless indicates the oxidation of the hydrocarbon substrate by the microorganisms. gnest.org

Ascorbic Acid (Vitamin C) Determination by Titrimetric and Spectrophotometric Methods

The determination of ascorbic acid (Vitamin C) is a common application of this compound, particularly the 2,6-dichlorophenolindophenol (DCPIP) form. researchgate.netrfppl.co.inijcmas.com This analysis can be performed using both titrimetric and spectrophotometric approaches. egyankosh.ac.in The titrimetric method, often referred to as the indophenol method, is a traditional and rapid technique for quantifying Vitamin C. rfppl.co.inijcmas.comjournal-of-agroalimentary.ro Spectrophotometric methods offer an alternative, and in some cases, a more sensitive approach to determination. iosrjournals.orgoup.com

Principles of Indophenol Reduction by Ascorbic Acid

The fundamental principle behind the use of this compound for ascorbic acid determination lies in a redox reaction. ijcmas.comjournal-of-agroalimentary.ro Ascorbic acid is a potent reducing agent that readily reduces the indophenol dye to a colorless compound. journal-of-agroalimentary.roresearchgate.net In its oxidized form, 2,6-dichlorophenolindophenol (DCPIP) is blue in an alkaline solution and pink or red in an acidic solution. sigmaaldrich.comegyankosh.ac.incutm.ac.in When titrated with a solution containing ascorbic acid, the ascorbic acid is oxidized to dehydroascorbic acid, while the DCPIP is reduced, causing the colored solution to become colorless. ijcmas.comjournal-of-agroalimentary.ro The endpoint of the titration is reached when all the ascorbic acid has been oxidized, and the first drop of excess, unreduced DCPIP imparts a distinct rose-pink color to the acidic solution, which persists for several seconds. journal-of-agroalimentary.roresearchgate.net This color change serves as a visual indicator of the reaction's completion. cuny.edu The reaction is most specific for ascorbic acid within a pH range of 1 to 3.5. cutm.ac.in

Standardization Protocols and Key Parameters for Accuracy

Accurate determination of ascorbic acid using the indophenol method necessitates the standardization of the indophenol solution. researchgate.netcutm.ac.in This is a critical step because the purity of the indophenol dye can vary, and the solution can decompose over time. cutm.ac.incuny.edu

Standardization of Indophenol Solution: A standard solution of ascorbic acid with a precisely known concentration is prepared. researchgate.netcuny.edu This standard solution is then titrated with the indophenol solution until the characteristic pink endpoint is achieved. egyankosh.ac.inresearchgate.net By recording the volume of the indophenol solution required to react with a known amount of ascorbic acid, the concentration of the indophenol solution (dye factor) can be calculated. egyankosh.ac.in It is recommended to standardize the indophenol solution daily before use to ensure accuracy. cutm.ac.in

Key Parameters for Accuracy:

Sample Extraction: To prevent the oxidation of ascorbic acid by other substances, especially in complex samples like food, an extracting solution such as metaphosphoric acid or oxalic acid is used. researchgate.netjournal-of-agroalimentary.roiosrjournals.org Trichloroacetic acid can also be employed to prepare a protein-free filtrate from biological fluids like plasma. oup.comlongdom.org

pH Control: The reaction is pH-dependent, with optimal specificity for ascorbic acid occurring in an acidic medium. journal-of-agroalimentary.rocutm.ac.in

Blank Titration: A blank titration, using the extraction solution without the sample, is often performed to account for any interfering substances that might react with the indophenol dye. researchgate.net

Endpoint Detection: The endpoint, a faint but persistent pink color, should last for at least 5 to 15 seconds. egyankosh.ac.inresearchgate.net

Table 1: Key Reagents and Conditions for Ascorbic Acid Titration

| Parameter | Specification | Purpose |

| Titrant | 2,6-dichlorophenolindophenol (DCPIP) solution | Oxidizing agent and indicator. ijcmas.com |

| Analyte | Ascorbic acid (Vitamin C) | The reducing agent being quantified. ijcmas.com |

| Extraction Solution | Metaphosphoric acid, oxalic acid, or trichloroacetic acid | Prevents oxidation of ascorbic acid and removes interfering substances. researchgate.netjournal-of-agroalimentary.roiosrjournals.orglongdom.org |

| pH Range | 1.0 - 3.5 | Ensures specificity of the reaction for ascorbic acid. cutm.ac.in |

| Endpoint | Light but distinct rose-pink color persisting for >5 seconds | Indicates complete reaction of ascorbic acid. researchgate.net |

Application in Various Sample Matrices (e.g., Food Products, Biological Fluids)

The indophenol method is widely applied to determine the ascorbic acid content in a diverse range of samples.

Food Products: This method is frequently used for the quality control of various food products, including fruit juices, fruits, and vegetables. researchgate.netresearchgate.netscribd.com For solid or semi-solid foods, the sample is typically blended with an extraction solution like metaphosphoric acid to extract the ascorbic acid before titration. egyankosh.ac.in While effective for many products, the method is less suitable for deeply colored juices, as the natural pigments can interfere with the visual detection of the endpoint. oup.comscribd.com

Biological Fluids: The indophenol method is also utilized for the determination of ascorbic acid in biological fluids such as blood plasma and urine. longdom.orgscispace.comjci.org To ensure accuracy in these complex matrices, it is crucial to first deproteinize the sample, often using an acid like trichloroacetic acid, to create a protein-free filtrate. longdom.org This prevents interference from other reducing substances present in biological samples. jci.org

Table 2: Sample Preparation for Ascorbic Acid Determination

| Sample Matrix | Preparation Steps | Reference |

| Fruit Juices/Liquid Products | Dilute with 3% metaphosphoric acid solution and filter. | egyankosh.ac.in |

| Solid/Semi-Solid Food Products | Blend with 3% metaphosphoric acid solution and filter. | egyankosh.ac.in |

| Blood Plasma | Deproteinize with trichloroacetic acid to obtain a protein-free filtrate. | longdom.org |

| Urine | Acidify and treat with Lloyd's reagent to remove interfering pigments and other reducing substances. | core.ac.uk |

Enzymatic Activity Measurements and Biochemical Assays

This compound, specifically 2,6-dichloroindophenol (DCPIP), serves as a valuable artificial electron acceptor in a variety of enzymatic assays. chemimpex.comtandfonline.com Its ability to be reduced by enzymes, resulting in a measurable color change, allows for the monitoring of enzyme activity. nih.gov

Monitoring Dehydrogenase Activity

Indophenol derivatives are employed to measure the activity of various dehydrogenases. chemimpex.com In these assays, the dehydrogenase enzyme catalyzes the transfer of electrons from its substrate to DCPIP, which is reduced and changes from blue to colorless. tandfonline.com The rate of this color change is proportional to the enzyme's activity. This principle has been applied to assay the activity of enzymes such as D-amino acid dehydrogenase and caffeine (B1668208) dehydrogenase. asm.orgasm.org For instance, in the assay for glycerol (B35011) dehydrogenase, the reduction of DCPIP is measured spectrophotometrically at 600 nm. tandfonline.com However, it is important to note that in some cases, other components in the assay mixture, like laccase, can interfere by re-oxidizing the reduced DCPIP, potentially leading to an underestimation of dehydrogenase activity. nih.gov

Investigation of Oxidase Efficiency (e.g., Glucose Oxidase, Cytochrome c Oxidase)

This compound is also utilized to investigate the efficiency of various oxidase enzymes. sigmaaldrich.com

Glucose Oxidase: DCPIP can act as an electron acceptor for glucose oxidase, an enzyme that catalyzes the oxidation of glucose. roche.com The activity of glucose oxidase can be monitored by following the reduction of DCPIP. nih.gov This application is useful in screening methods for blood glucose and in studying the properties of glucose oxidase itself. nih.govnih.gov

Cytochrome c Oxidase: The activity of cytochrome c oxidase (also known as indophenol oxidase) can be assessed using methods that involve indophenol-related compounds. researchgate.netnih.gov Historically, the enzyme was identified by its ability to catalyze the formation of indophenol blue from the 'Nadi' reagent. nih.gov Modern assays often measure the oxidation of reduced cytochrome c, but the principle of using a color change to monitor enzyme activity remains relevant. researchgate.netbiochain.com For example, a high-throughput screening assay has been developed to measure cytochrome c oxidase activity in live cells using a Burstone coupled amine reagent that forms an indophenol dye. researchgate.net

Electron Acceptor in Photosynthesis Research (Hill Reagent)

This compound, specifically the compound 2,6-dichlorophenolthis compound (DCPIP), is a cornerstone of photosynthesis research, where it functions as a Hill reagent. wikipedia.org Hill reagents are artificial electron acceptors that allow researchers to study the light-dependent reactions of photosynthesis. wikipedia.org In this process, DCPIP intercepts electrons from the photosynthetic electron transport chain, typically between photosystem II and plastoquinone. unlv.edu This effectively substitutes its role for the natural final electron carrier, NADP+. wikipedia.orgtutorchase.com

The utility of DCPIP in these experiments stems from its distinct color change upon reduction. In its oxidized state, DCPIP is a blue dye with a maximum absorbance around 600-620 nm. unlv.edupressbooks.pub When it accepts electrons generated during the light-dependent reactions, it is reduced to a colorless form. wikipedia.orggspchem.comthomassci.com This decolorization can be quantitatively measured using a spectrophotometer to determine the rate of electron transport, which is directly proportional to the rate of photosynthesis. tutorchase.compressbooks.pubyoutube.com The faster the solution turns from blue to colorless, the higher the rate of photosynthetic activity. youtube.com This method provides a simple and observable way to investigate factors affecting photosynthesis, such as light intensity, wavelength, and the presence of inhibitors. unlv.edusuperprof.co.uk

Research has shown that while measurements are commonly taken near the 600 nm absorbance peak of the blue form, measurements at the isobestic point (522 nm) can avoid complexities related to pH-dependent changes in the dye's form. colab.ws The reduction of DCPIP has been demonstrated to be accelerated by hundreds of percent under certain experimental conditions, such as electrochemiluminescence-driven photosynthesis, highlighting its sensitivity as an indicator. chinesechemsoc.org

| Property | Description | Reference |

|---|---|---|

| Function | Artificial electron acceptor (Hill Reagent) in light-dependent reactions of photosynthesis. | wikipedia.orgwikipedia.org |

| Mechanism | Intercepts electrons from the electron transport chain, substituting for NADP+. | unlv.edututorchase.com |

| Indicator Change | Changes from blue (oxidized state) to colorless (reduced state). | gspchem.comthomassci.com |

| Measurement | The rate of decolorization is measured by a spectrophotometer (absorbance at ~600 nm) to quantify the rate of photosynthesis. | pressbooks.pubyoutube.com |

Assays for Glutathione (B108866) Reductase Electrophoresis

This compound (DCPIP) is utilized as a staining agent in electrophoretic assays to visualize the activity of glutathione reductase (GR) isozymes. gspchem.comabcam.comindiamart.comhimedialabs.com This application is a form of in-gel activity staining, typically performed after native polyacrylamide gel electrophoresis, which separates proteins based on their size and charge while preserving their enzymatic activity.

The staining solution contains several components that work in a coupled reaction. The enzyme's substrate, oxidized glutathione (GSSG), and its essential cofactor, NADPH, are included. DCPIP is used in conjunction with another indicator, typically a tetrazolium salt like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). In areas of the gel containing active glutathione reductase, the enzyme catalyzes the reduction of GSSG to its reduced form (GSH), a reaction that consumes NADPH. In the surrounding gel matrix where GR is absent, the abundant NADPH chemically reduces DCPIP, rendering it colorless. However, in the specific bands where active GR has consumed the NADPH, DCPIP remains in its oxidized (blue) state. This oxidized DCPIP is then able to reduce the MTT, resulting in the formation of a visible, insoluble purple formazan (B1609692) precipitate. This precipitation makes the location of the glutathione reductase activity clearly visible as distinct bands on the gel.

Environmental Monitoring and Pollution Assessment

Biochemical Oxygen Demand (BOD) Determination

The standard methodology for determining Biochemical Oxygen Demand (BOD) is an empirical test that quantifies the amount of dissolved oxygen consumed by microorganisms during the decomposition of organic matter in a water sample. researchgate.netnemi.gov The conventional 5-day BOD test (BOD5) involves measuring the initial dissolved oxygen of a sample, incubating it in a sealed, airtight bottle for five days at 20°C, and then measuring the final dissolved oxygen. researchgate.netepa.gov The BOD is calculated from the difference between these two measurements. nemi.gov This standard procedure does not typically employ redox indicators like this compound; it relies on direct measurement of dissolved oxygen depletion. researchgate.netstandardmethods.org

However, alternative spectrophotometric methods for BOD determination using 2,6-dichlorophenolindophenol (DCIP) as a redox color indicator have been explored in research settings. nih.govresearchgate.net In these methods, the metabolic activity of microorganisms, such as Saccharomyces cerevisiae or Pseudomonas fluorescens, reduces the DCIP, leading to a decrease in its absorbance. nih.govresearchgate.net This change in color can be measured to estimate the BOD. nih.gov These spectrophotometric techniques are noted for being rapid, with determinations possible in as little as 10-20 minutes, compared to the five days required for the standard method. nih.govresearchgate.net Despite these research developments, the direct measurement of dissolved oxygen depletion remains the standard and most widely applied method for regulatory BOD testing.

Assessment of Redox Potential in Aquatic Environments

This compound (DCPIP) can serve as a redox indicator for the rapid assessment of the redox potential in aquatic environments. Its distinct color change from blue in its oxidized form to colorless in its reduced state provides a visual cue to the prevailing redox conditions. This property is useful in environmental studies for monitoring redox reactions, which can be indicative of pollution levels or the general health of an ecosystem. While direct measurement with a redox electrode provides a quantitative value, redox indicator dyes like DCPIP offer a cost-effective and straightforward method for qualitative or semi-quantitative on-site assessments. boquinstrument.com

Application in Microbial Consortium Selection for Hydrocarbon Degradation

A significant application of 2,6-dichlorophenolindophenol (DCPIP) in environmental science is as a rapid, simple, and low-cost redox indicator for screening microorganisms capable of degrading petroleum hydrocarbons. sciencepublishinggroup.comhibiscuspublisher.comgnest.org This technique is crucial for selecting effective microbial consortia for use in bioremediation of contaminated sites. sciencepublishinggroup.comresearchgate.net

The principle of the assay is based on the metabolic activity of the microbes. In a culture medium where a hydrocarbon (such as diesel oil, kerosene, or engine oil) is the only carbon source, microorganisms that can utilize the substrate will do so through oxidation-reduction reactions. hibiscuspublisher.comgnest.org During this process, electrons are transferred to DCPIP, which acts as an electron acceptor. hibiscuspublisher.com The reduction of the dye causes a visible color change from blue to colorless. ijsdr.orgredalyc.org The rate and extent of this decolorization, which can be measured qualitatively by eye or quantitatively using a colorimeter or spectrophotometer at approximately 600 nm, indicate the efficiency of hydrocarbon degradation by the tested bacterial isolates. sciencepublishinggroup.comgnest.org

This screening method has been successfully used to identify various potent hydrocarbon-degrading bacteria from contaminated soils. gnest.org

| Finding | Details | Reference |

|---|---|---|

| Screening Principle | DCPIP acts as a redox indicator. Bacteria that metabolize hydrocarbons transfer electrons to DCPIP, reducing it from blue to colorless. | hibiscuspublisher.comredalyc.org |

| Identified Bacteria | Studies have isolated and identified several bacterial species using this method, including Bacillus subtilis, Pseudomonas aeruginosa, Micrococcus agilis, and Corynebacterium spp. | sciencepublishinggroup.com |

| Advantages | The method is considered rapid, simple, and cost-effective for evaluating the capability of microorganisms to degrade oil. | sciencepublishinggroup.comgnest.org |

| Quantitative Assessment | Degradation efficiency can be measured by monitoring the decrease in optical density of the DCPIP solution at its maximum absorbance wavelength (~600 nm). | gnest.org |

Adsorption Studies for Contaminant Removal

In the context of environmental remediation, this compound (as DCPIP) is itself studied as a model organic dye pollutant. Research has focused on its removal from aqueous solutions through adsorption, a process where the dye molecules adhere to the surface of an adsorbent material. Various low-cost and modified materials have been investigated for their efficacy in adsorbing this dye.

Studies have shown that materials like natural and acid-treated palm tree trunks (PTT), cetyltrimethylammonium bromide (CTAB)-modified palm oil fiber, and nano magnesium oxide can effectively remove DCPIP from water. scirp.orgnih.govscinito.ai The efficiency of adsorption is highly dependent on several factors, including the pH of the solution, contact time, initial dye concentration, and adsorbent dosage. scirp.orgnih.gov

Research findings indicate that the maximum adsorption capacity is often achieved at a low pH, around 2.0. scirp.orgnih.gov The time required to reach equilibrium varies with the adsorbent, ranging from 20 minutes for some materials to 40 minutes for others. scirp.orgnih.gov Kinetic studies frequently show that the adsorption process is best described by the pseudo-second-order model, suggesting that chemisorption may be the rate-limiting step. nih.govscirp.org Adsorption isotherm models like Langmuir, Freundlich, and Temkin are used to describe the equilibrium, with the best fit varying depending on the specific adsorbent and experimental conditions. scirp.orgnih.gov

| Adsorbent Material | Optimal Conditions & Findings | Max Adsorption Capacity (q_max) | Reference |

|---|---|---|---|

| Natural Palm Tree Trunk (PTT) | Equilibrium time: 20 min; Optimal pH: 2; Kinetics: Pseudo-second order; Isotherm: Dubinin-Radushkevich | 108.93 µmol·g⁻¹ | scirp.orgscirp.org |

| Acetic Acid Treated PTT | Equilibrium time: 40 min; Optimal pH: 2; Kinetics: Pseudo-second order; Isotherm: Temkin | 157.23 µmol·g⁻¹ | scirp.orgscirp.org |

| CTAB-Modified Palm Oil Fiber | Equilibrium time: 20 min; Optimal pH: 2; Kinetics: Pseudo-second order; Isotherm: Temkin | 230.42 µmol·g⁻¹ | nih.govresearchgate.net |

| Nano Magnesium Oxide | Adsorption was found to be spontaneous and endothermic. | Data not specified in µmol·g⁻¹ | scinito.airesearchgate.net |

Adsorption Thermodynamics and Kinetics using Nanomaterials (e.g., Nano Magnesium Oxide)

Nano magnesium oxide (MgO) has been identified as an effective adsorbent for removing 2,6-dichloro phenol this compound from aqueous solutions. researchgate.netscinito.airesearchgate.netwho.int The high surface area and unique properties of nanomaterials like nano MgO contribute to their efficiency in adsorbing dye particles. who.int

Thermodynamic studies of the adsorption process reveal important information about its spontaneity and nature. For the adsorption of this compound onto nano MgO, the change in Gibbs free energy (ΔG) is negative, indicating a spontaneous process. researchgate.net The positive enthalpy change (ΔH) suggests that the adsorption is endothermic, meaning it is favored at higher temperatures. researchgate.net Furthermore, a positive entropy change (ΔS) indicates an increased randomness at the solid-liquid interface during adsorption, showing the adsorbent's affinity for the dye. researchgate.net

Kinetic studies are essential for understanding the rate of adsorption. The adsorption of this compound onto nano MgO is a rapid process, with an optimal removal efficiency of around 97% achieved within a short contact time of 5 minutes. researchgate.net The kinetics of the adsorption process often follow a pseudo-second-order model, which suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. bioline.org.brnih.gov

Table 1: Thermodynamic Parameters for the Adsorption of this compound on Nano Magnesium Oxide

| Thermodynamic Parameter | Value | Implication |

| Gibbs Free Energy (ΔG) | Negative | Spontaneous process researchgate.net |

| Enthalpy (ΔH) | Positive | Endothermic reaction researchgate.net |

| Entropy (ΔS) | Positive | Increased randomness and affinity researchgate.net |

Isotherm Models (Langmuir and Freundlich) for Dye Adsorption

Adsorption isotherms are mathematical models that describe the equilibrium distribution of a solute between the liquid and solid phases. The Langmuir and Freundlich models are two of the most commonly used isotherms to analyze dye adsorption data. rsc.orgwikipedia.org

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. rsc.orgusgs.gov This model is often used to determine the maximum adsorption capacity of an adsorbent. scirp.orgnih.gov

The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. wikipedia.org This model is often a better fit for experimental data involving materials like nano magnesium oxide, suggesting that the adsorption of this compound occurs on a heterogeneous surface. researchgate.netwho.int Studies have shown that the Freundlich model can provide a better fit than the Langmuir model for the adsorption of 2,6-dichloro phenol this compound onto nano MgO. researchgate.netwho.int

Table 2: Comparison of Langmuir and Freundlich Isotherm Models

| Isotherm Model | Key Assumptions | Applicability to this compound Adsorption |

| Langmuir | Monolayer adsorption on a homogeneous surface with a finite number of identical sites. rsc.org | Describes maximum adsorption capacity. scirp.org |

| Freundlich | Multilayer adsorption on a heterogeneous surface with non-uniform energy distribution of active sites. wikipedia.org | Often provides a better fit for adsorption on nano MgO, indicating a heterogeneous surface. researchgate.netwho.int |

Influence of pH and Temperature on Adsorption Efficiency

The efficiency of this compound adsorption is significantly influenced by environmental factors such as pH and temperature.

pH: The pH of the solution plays a critical role in the adsorption process. For the adsorption of 2,6-dichlorophenol-indophenol sodium salt, the highest adsorption capacity is often observed at a specific pH. For instance, with nano magnesium oxide, maximum adsorption was found at a pH of 3. researchgate.net However, another study reported an optimum removal efficiency at a pH of 8. researchgate.net This discrepancy highlights that the optimal pH can vary depending on the specific experimental conditions and the nature of the adsorbent. The pH affects the surface charge of the adsorbent and the ionization state of the dye molecule, thereby influencing the electrostatic interactions between them. scielo.org.za At lower pH values, competition from hydrogen ions for active sites can decrease adsorption efficiency. scielo.org.za

Temperature: Temperature also has a notable effect on adsorption. In the case of this compound adsorption on nano MgO, the process is endothermic, meaning that an increase in temperature generally leads to an increase in adsorption capacity. researchgate.net However, some studies have reported that adsorption decreases with increasing temperature, suggesting an exothermic process. researchgate.netwho.int For example, one study found the best adsorption temperature to be 298 K (25°C). researchgate.net These varying results indicate that the effect of temperature can be complex and dependent on the specific adsorbent-adsorbate system.

Development of Chemosensory Systems and Biosensors

This compound's redox properties make it a valuable component in the development of chemosensory systems and biosensors for detecting various analytes.

Redox Dye in Optical Biosensor Design

This compound, also known as 2,6-dichlorophenolindophenol (DCPIP), is widely used as a redox indicator in optical biosensors. researchgate.netsparkl.me Its distinct color change upon reduction makes it an excellent tool for monitoring biochemical reactions. In its oxidized form, it is blue, and it becomes colorless when reduced. sparkl.meabcam.com This property is exploited in various biosensor designs.

For example, it has been used in the development of optical biosensors for determining biochemical oxygen demand (BOD). researchgate.net In these systems, DCPIP acts as a redox color indicator, where its reduction by microorganisms is measured to determine the BOD. researchgate.net It also serves as an electron acceptor in assays for enzymes like NADPH diaphorase and NAD(P)H dehydrogenase (quinone) 1 (NQO1), allowing for the measurement of their activity. Furthermore, indophenol derivatives have been immobilized on materials like zirconium phosphate for the electrochemical detection of NADH. researchgate.net

Application in Anion-Sensing Systems

Indophenol derivatives have shown potential in the development of anion-sensing systems. These systems are designed to detect the presence and concentration of specific anions in a sample. For instance, indophenol-based compounds can be used in chemosensors for the detection of anions like fluoride. The principle often involves a displacement reaction where the target anion displaces the indophenol derivative from a host molecule, leading to a detectable change in the system's optical properties. The development of such sensors is a growing area of research with potential applications in environmental monitoring and clinical diagnostics. researchfeatures.com

Conclusion

Indophenol (B113434) sodium salt, and its halogenated derivatives like 2,6-dichlorophenolindophenol sodium salt, are versatile and indispensable reagents in both chemical and biochemical research. Their utility stems from their reliable redox-dependent color change, which has been effectively harnessed for a wide range of analytical and enzymatic assays. From the fundamental quantification of ammonia (B1221849) and Vitamin C to sophisticated studies of enzymatic kinetics and photosynthetic electron transport, this compound continues to be a cornerstone of many experimental protocols. Future research may focus on the development of novel indophenol-based probes with enhanced sensitivity, stability, and specificity for an even broader array of applications in science.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been employed to investigate the properties of indophenol (B113434) sodium salt, offering a balance between computational cost and accuracy.

DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, have been utilized to analyze the structural and quantum chemical parameters of indophenol and its derivatives. These studies reveal that dihalo-substituted indophenol structures possess exothermic heats of formation and favorable Gibbs free energy of formation, indicating their electronic stability. frontiersin.orgrsc.org The optimized geometries from these calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and reactivity.

Natural Bond Orbital (NBO) analysis, a tool used to study charge transfer and intramolecular interactions, has shown significant electron delocalization within the 2,6-dichloroindophenol (B1210591) sodium salt molecule. The analysis identified a strong interaction between the donor π(C13-C15) orbital and the acceptor π*(O4-C17) orbital, with a second-order perturbation energy E(2) of 25.77 kcal/mol, indicating substantial charge transfer within the molecule.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the kinetic stability and reactivity of the compound. The energy gap between the HOMO and LUMO is a critical parameter in determining molecular reactivity.

Interactive Data Table: Selected Quantum Chemical Parameters for Indophenol Derivatives

Below is an interactive table summarizing key quantum chemical data. Users can sort the data by clicking on the column headers.

DFT calculations are also instrumental in predicting the spectroscopic properties of indophenol sodium salt. Theoretical vibrational spectra (FT-IR and FT-Raman) can be simulated and compared with experimental data to aid in the assignment of vibrational modes. frontiersin.org

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). These theoretical spectra can be correlated with experimental measurements to understand the electronic transitions occurring within the molecule. For indophenol derivatives, the calculated UV-Vis spectra have been shown to be in good agreement with experimental findings. frontiersin.orgrsc.org

Tautomerism Studies and Energetic Stability

Indophenol and its derivatives can exhibit resonance-assisted proton tautomerism. frontiersin.orgrsc.org DFT studies have been conducted to investigate the different tautomeric forms and their relative energetic stabilities. frontiersin.orgrsc.org These studies have revealed that indophenol-based dihalo structures can exist in different tautomeric forms with varying valence bond structures. rsc.org The coplanarity of the rings in these tautomers can differ, leading to variations in the extent of π-conjugation. rsc.org The energetic stability of these tautomers is a key factor in determining the predominant form of the molecule under different conditions.

Modeling of Bonding Nature and Electron Excitation in Various Solvents

The chemical behavior of this compound can be significantly influenced by the solvent environment. Computational studies have explored the effects of both polar and non-polar solvents on the bonding nature and electron excitation of 2,6-dichlorothis compound. These investigations have shown that the reactive descriptors and molecular reactivity of the compound are altered by the solvent.

Topological analyses, including the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), have been performed in both the gas phase and in the presence of solvents to provide a deeper understanding of the electronic structure and non-covalent interactions.

Machine-Learned Potentials in Reaction Mechanism Studies

The application of machine-learned potentials (MLPs) in studying the reaction mechanisms of complex molecules is a rapidly growing field in computational chemistry. MLPs can offer the accuracy of quantum mechanical calculations at a fraction of the computational cost, enabling the simulation of reaction dynamics over longer timescales. However, based on the available literature, there are currently no specific studies that have utilized machine-learned potentials to investigate the reaction mechanisms of this compound. This represents an area where future computational research could provide valuable insights into the reactivity and transformation pathways of this compound.

Future Research Directions and Emerging Applications

Novel Derivatizations for Enhanced Specificity or Sensitivity

The core structure of indophenol (B113434) provides a versatile scaffold for chemical modification. Future research is increasingly focused on the synthesis of novel indophenol derivatives to overcome the limitations of the parent compound and to tailor its properties for specific analytical challenges. The goal is to enhance both the sensitivity (the ability to detect smaller quantities of an analyte) and the specificity (the ability to detect a target analyte without interference from other substances).

Key strategies in this area involve the introduction of various functional groups onto the aromatic rings of the indophenol molecule. For instance, the addition of electron-donating or electron-withdrawing groups can precisely tune the redox potential of the molecule. This allows for the development of indicators for specific redox reactions that may not be efficiently monitored by the standard indophenol. Similarly, attaching specific binding moieties, such as chelating agents or fragments of biomolecules, could transform the indophenol dye into a highly specific sensor for metal ions or biological targets.

Research into novel indole (B1671886) derivatives for fluorescent probes and pH sensing has demonstrated the power of structural modification to achieve superior photophysical performance. mdpi.com Analogous approaches could be applied to indophenol, creating derivatives that not only change color but also exhibit enhanced fluorescence upon reaction, significantly lowering detection limits. Studies on the synthesis of novel bromophenol and o-aminophenol derivatives for biological evaluation further underscore the potential for creating a library of indophenol-based compounds with a wide range of activities and analytical capabilities. nih.govnih.govresearchgate.net

Future work will likely involve a systematic exploration of structure-activity relationships, combining synthetic chemistry with high-throughput screening to identify derivatives with optimal performance for applications in diagnostics, environmental monitoring, and biotechnology.

Integration into Miniaturized Analytical Platforms and Point-of-Care Devices

The global trend towards miniaturized, portable, and rapid analytical devices presents a significant opportunity for the application of indophenol sodium salt. The integration of indophenol-based colorimetric reactions into microfluidic, lab-on-a-chip (LOC), and other point-of-care (POC) platforms is a promising avenue of research. youtube.comnih.govelveflow.com These miniaturized systems offer numerous advantages, including drastically reduced sample and reagent consumption, faster analysis times, and the potential for on-site testing without the need for a fully equipped laboratory. researchgate.netlsu.edunih.govyoutube.com

A prime example of this integration is the development of sensors for ammonia (B1221849), where the classic Berthelot reaction, which produces indophenol blue, is adapted for new platforms. mdpi.com Researchers are exploring the use of novel materials within these devices to enhance the reaction's sensitivity and sustainability. mdpi.com Such miniaturized systems could be deployed for real-time environmental monitoring of ammonia in agricultural settings or for clinical diagnostics. mdpi.com

The development of POC devices is critical for rapid diagnosis in resource-limited settings. ufluidix.com The simplicity of colorimetric detection associated with the indophenol reaction makes it an ideal candidate for incorporation into low-cost, user-friendly diagnostic tests. Future research will focus on the engineering of robust and stable LOC devices that incorporate all necessary reagents in a pre-packaged format, allowing for simple, sample-in-answer-out operation. nih.govchromatographyonline.com These platforms could be designed for a variety of analytes, from environmental pollutants to clinical biomarkers, making diagnostics more accessible and efficient.

| Platform | Analyte Example | Potential Application | Key Advantage |

| Microfluidic Chip | Ammonia (NH₃) | Environmental Monitoring | Low reagent consumption, real-time analysis |

| Paper-Based Sensor | Ascorbic Acid (Vitamin C) | Nutritional Testing | Low cost, ease of use |